2-(2,3-Dimethylphenyl)propanoic acid
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Overview
Description
2-(2,3-Dimethylphenyl)propanoic acid is an organic compound with the molecular formula C11H14O2. It is a derivative of propanoic acid, where the hydrogen atoms on the phenyl ring are substituted with two methyl groups at the 2 and 3 positions. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethylphenyl)propanoic acid typically involves the Friedel-Crafts alkylation reaction. This reaction uses 2,3-dimethylbenzene (o-xylene) and propanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the aromatic ring to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of this compound ketone or carboxylic acid derivatives.
Reduction: Formation of 2-(2,3-dimethylphenyl)propanol.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
2-(2,3-Dimethylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpropanoic acid: Another derivative of propanoic acid with different substitution patterns.
3-(3,5-Dimethylphenyl)propanoic acid: Similar structure but with methyl groups at different positions on the phenyl ring.
2,2-Bis(hydroxymethyl)propanoic acid: Contains additional hydroxyl groups, leading to different chemical properties.
Uniqueness
2-(2,3-Dimethylphenyl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C11H14O2 |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(2,3-dimethylphenyl)propanoic acid |
InChI |
InChI=1S/C11H14O2/c1-7-5-4-6-10(8(7)2)9(3)11(12)13/h4-6,9H,1-3H3,(H,12,13) |
InChI Key |
YWYAAZCOYFMBCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C(=O)O)C |
Origin of Product |
United States |
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